4-(4-Bromo-phenoxy)-benzenesulfonyl chloride
Description
4-(4-Bromo-phenoxy)-benzenesulfonyl chloride (molecular formula: C₁₂H₉BrClO₃S) is a sulfonyl chloride derivative featuring a biphenylether backbone. The compound consists of two benzene rings connected via an oxygen atom (phenoxy group), with a bromine substituent at the para position of the distal ring and a sulfonyl chloride group (–SO₂Cl) at the para position of the proximal ring. This structure renders it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and polymers. The bromine atom introduces electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group, while the phenoxy linkage modulates solubility and steric properties .
Properties
IUPAC Name |
4-(4-bromophenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFIHRLMNDKZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482362 | |
| Record name | 4-(4-bromophenoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61405-25-2 | |
| Record name | 4-(4-bromophenoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions.
Mode of Action
The mode of action of 4-(4-Bromo-phenoxy)-benzenesulfonyl chloride is likely to involve its interaction with a metal catalyst in a Suzuki–Miyaura coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.
Biological Activity
4-(4-Bromo-phenoxy)-benzenesulfonyl chloride, with the CAS number 61405-25-2, is a sulfonyl chloride compound that has garnered attention in various fields of research, particularly in medicinal chemistry. This compound is notable for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and a comparative analysis with similar compounds.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromophenoxy group attached to a benzenesulfonyl chloride moiety, which plays a crucial role in its reactivity and biological interactions.
The biological activities of this compound are primarily attributed to its ability to interact with various biomolecular targets. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attacks from biological molecules such as amino acids and nucleotides. This interaction can modulate enzyme activities and cellular signaling pathways.
Anticancer Properties
Several studies have explored the anticancer properties of sulfonyl chlorides. These compounds have been found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. The bromine substituent may enhance the lipophilicity and cell membrane permeability of the compound, potentially increasing its cytotoxic effects on tumor cells.
Anti-inflammatory Effects
The anti-inflammatory activity of related sulfonyl compounds has been documented in various research articles. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase, thereby reducing inflammation. The potential application of this compound in inflammatory diseases warrants further investigation.
Case Studies
- Antimicrobial Efficacy : A study focusing on sulfonamide derivatives demonstrated that modifications to the sulfonyl group significantly affected antibacterial activity against Gram-positive bacteria. The findings suggest that this compound could be optimized for enhanced antimicrobial activity through structural modifications.
- Cytotoxicity Against Cancer Cells : In vitro studies assessing the cytotoxic effects of various sulfonyl chlorides revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing effective cancer therapies with minimal side effects.
- Inflammation Model : Research utilizing animal models of inflammation showed that sulfonamide derivatives could significantly reduce edema and inflammatory markers when administered during acute inflammatory responses. This suggests potential therapeutic applications for managing inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Bromobenzenesulfonamide | Sulfonamide | Antimicrobial |
| 4-(Phenoxy)benzenesulfonamide | Sulfonamide | Anticancer |
| 2-Amino-5-bromobenzenesulfonamide | Sulfonamide | Anti-inflammatory |
The comparison highlights how structural variations influence biological activities across similar compounds. The presence of bromine and phenoxy groups appears to enhance both antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chloride Compounds
Structural and Electronic Differences
(a) 4-Phenoxybenzenesulfonyl Chloride
- Structure: Lacks the bromine substituent on the phenoxy ring.
- Key Differences : The absence of bromine reduces molecular weight (MW: 268.72 vs. 348.63 for the brominated analog) and electron-withdrawing effects. This results in lower electrophilicity of the sulfonyl chloride group, impacting reaction rates in nucleophilic substitutions (e.g., sulfonamide formation) .
- Applications : Used in synthesizing sulfonic acid catalysts and polymers, where steric bulk is prioritized over electronic activation .
(b) 4-(Benzyloxy)benzenesulfonyl Chloride
- Structure: Substitutes the phenoxy group with a benzyloxy (–OCH₂C₆H₅) moiety.
- Key Differences: The benzyloxy group increases steric hindrance and lipophilicity compared to the bromophenoxy group. This enhances solubility in organic solvents but may reduce reactivity in aqueous-phase reactions. Molecular weight: 282.74 .
- Applications : Favored in hydrophobic drug intermediates and materials science .
(c) 4-Bromobenzenesulfonyl Chloride
- Key Differences : The direct para-bromo substitution creates a stronger electron-withdrawing effect, increasing sulfonyl chloride reactivity. MW: 255.53 .
- Applications : Widely used in Suzuki couplings and as a directing group in electrophilic aromatic substitutions .
(d) 4′-Fluorobiphenyl-4-sulfonyl Chloride
- Structure : Features a biphenyl system with a fluorine substituent on the distal ring.
- Key Differences: The biphenyl system (direct C–C bond between rings) enhances conjugation and rigidity compared to the ether-linked bromophenoxy analog. Fluorine’s electron-withdrawing nature increases electrophilicity similarly to bromine. MW: 270.71 .
- Applications : Common in fluorescent probes and liquid crystal materials .
Physical Properties and Solubility
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(4-bromo-phenoxy)-benzenesulfonyl chloride typically involves two key steps:
- Formation of the phenoxy linkage between a bromophenol and a chlorobenzenesulfonyl chloride derivative.
- Introduction of the sulfonyl chloride group onto the benzene ring.
This usually proceeds via nucleophilic aromatic substitution or sulfonation reactions, often starting from 4-bromophenol and 4-chlorobenzenesulfonyl chloride or their precursors.
Preparation of 4-Chlorobenzenesulfonyl Chloride (Key Intermediate)
Since this compound contains a benzenesulfonyl chloride core, preparation methods for 4-chlorobenzenesulfonyl chloride are relevant.
Chlorosulfonation of chlorobenzene : Reacting chlorobenzene with chlorosulfonic acid is a classical method to produce 4-chlorobenzenesulfonyl chloride. The reaction is usually conducted in the presence of a halogenated aliphatic hydrocarbon solvent (e.g., 1,2-dichloroethane) and a salt such as sodium chloride to improve yield and reduce by-products. The reaction temperature is maintained around 55–60°C with careful dropwise addition of chlorobenzene to chlorosulfonic acid.
Reaction conditions : The molar ratio of chlorobenzene to chlorosulfonic acid is controlled to minimize excess reagent and optimize yield, typically using 1 mole chlorobenzene to 3 moles chlorosulfonic acid. The reaction mixture is then quenched in ice water, and the organic layer is separated and purified by distillation under reduced pressure to isolate anhydrous 4-chlorobenzenesulfonyl chloride.
Yields : Reported yields range from 70% to over 80% depending on reaction conditions and purification steps.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Reactants | Chlorobenzene + Chlorosulfonic acid | 1:3 molar ratio |
| Solvent | 1,2-Dichloroethane | Improves selectivity and yield |
| Temperature | 55–60°C | Maintained during addition and reaction |
| Reaction time | 8 hours (3 h addition + 5 h stirring) | Complete conversion |
| Yield | 70–80% | High purity anhydrous product |
Data adapted from patent EP0115328B1 and GB2135666A
Formation of the Phenoxy Linkage (Ether Formation)
Nucleophilic aromatic substitution : The phenoxy group is introduced by reacting 4-bromophenol with 4-chlorobenzenesulfonyl chloride. The phenol oxygen acts as a nucleophile attacking the sulfonyl chloride electrophilic center, forming the sulfonate ester linkage.
Typical conditions : The reaction is performed in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) to deprotonate the phenol and facilitate nucleophilic attack.
Temperature and time : Reaction temperatures range from room temperature to 80°C, with stirring for several hours (typically 4–12 hours) to ensure complete conversion.
Workup : After reaction completion, the mixture is quenched with water, and the product is extracted with an organic solvent, followed by purification via recrystallization or chromatography.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Reactants | 4-Bromophenol + 4-chlorobenzenesulfonyl chloride | 1:1 molar ratio |
| Base | Potassium carbonate (K2CO3) | Deprotonates phenol |
| Solvent | NMP or DMF | Polar aprotic solvent |
| Temperature | 25–80°C | Facilitates nucleophilic substitution |
| Reaction time | 4–12 hours | Complete conversion |
| Purification | Extraction and recrystallization | High purity product |
Alternative Preparation Routes
Bromination of diphenyl sulfone derivatives : A related method involves brominating diphenyl sulfone or diphenyl ether intermediates under controlled conditions using brominating agents in the presence of acetic acid or other solvents. This method is more applicable for bis(4-bromophenyl) sulfone but can be adapted for mono-substituted sulfonyl chlorides.
Oxidation and bromination sequence : Starting from diphenyl sulfoxide, bromination followed by oxidation can yield brominated sulfone derivatives, which can be further functionalized to sulfonyl chlorides. This method requires careful control of reagents and conditions to avoid over-bromination or side reactions.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1. Preparation of sulfonyl chloride core | Chlorosulfonation of chlorobenzene with chlorosulfonic acid in halogenated solvent | Chlorobenzene, chlorosulfonic acid, 1,2-dichloroethane, NaCl, 55–60°C | 70–80%, anhydrous product |
| 2. Ether formation (phenoxy linkage) | Nucleophilic substitution of 4-bromophenol on sulfonyl chloride | 4-Bromophenol, K2CO3, NMP or DMF, 25–80°C | High purity, 4–12 h reaction time |
| 3. Alternative bromination route | Bromination of diphenyl sulfone derivatives in acetic acid | Brominating agents, glacial acetic acid | Requires oxidation step, moderate yield |
Research Findings and Notes
The chlorosulfonation step is critical and requires optimization of temperature, reagent ratios, and solvent choice to maximize yield and minimize by-products such as 4,4'-dichlorodiphenyl sulfone.
The phenoxy linkage formation benefits from polar aprotic solvents and mild bases to avoid hydrolysis of sulfonyl chloride.
The presence of bromine on the phenoxy ring demands careful control of reaction conditions to prevent debromination or side reactions.
Analytical methods such as gas chromatography and high-performance liquid chromatography are used to monitor reaction progress and purity.
The process is scalable for industrial synthesis with appropriate control of reaction parameters and purification steps.
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-Bromo-phenoxy)-benzenesulfonyl chloride?
A common method involves reacting 4-(4-bromo-phenoxy)benzenesulfonic acid with chlorinating agents such as oxalyl chloride (COCl)₂ or thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF. The reaction typically proceeds under anhydrous conditions at 0–5°C for 3–5 hours, followed by evaporation of excess reagents under reduced pressure . Purification via column chromatography (e.g., silica gel with petroleum ether/dichloromethane) is recommended to isolate the product.
Q. How should researchers characterize the compound’s purity and structure?
Key analytical techniques include:
- 1H/13C NMR : To confirm the aromatic substitution pattern and sulfonyl chloride functionality. Peaks near δ 7.5–8.5 ppm (aromatic protons) and a singlet for the sulfonyl chloride group are expected .
- IR Spectroscopy : A strong S=O stretch at ~1370 cm⁻¹ and ~1170 cm⁻¹ confirms the sulfonyl chloride group .
- Mass Spectrometry (MS) : Molecular ion peaks ([M]+) should align with the molecular weight (e.g., 361.6 g/mol for C₁₂H₇BrClO₃S).
- Elemental Analysis : Validate the Br, Cl, and S content (±0.3% tolerance) .
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1B for skin corrosion) .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
- Decomposition Risks : Avoid moisture and alcohols, as hydrolysis generates corrosive HCl gas. Store under inert gas (N₂/Ar) at 2–8°C .
Advanced Research Questions
Q. How does the bromophenoxy substituent influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing bromophenoxy group activates the sulfonyl chloride moiety toward nucleophilic attack (e.g., by amines or alcohols). Kinetic studies suggest that the para-bromo substituent enhances electrophilicity at the sulfur center, accelerating reactions with nucleophiles like piperidine (second-order rate constants ~0.15 M⁻¹s⁻¹ in THF at 25°C) . Computational modeling (DFT) can further elucidate electronic effects on transition states.
Q. What experimental strategies mitigate side reactions during sulfonamide synthesis?
- Temperature Control : Maintain reactions below 30°C to suppress sulfonic acid formation via hydrolysis .
- Solvent Selection : Use aprotic solvents (e.g., DCM, THF) to minimize competing hydrolysis .
- Stoichiometry : Employ a 10–20% excess of nucleophile (e.g., amine) to drive the reaction to completion .
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
- Contradictory NMR Peaks : Trace moisture may hydrolyze the sulfonyl chloride to sulfonic acid, introducing unexpected peaks. Re-run NMR under strictly anhydrous conditions .
- Mass Spec Fragmentation : Use high-resolution MS (HRMS) to distinguish between the parent ion (m/z 361.6) and decomposition products (e.g., m/z 325.6 after Br loss) .
Q. What are the stability limits of this compound under varying pH and temperature?
- pH Stability : Decomposes rapidly in aqueous solutions (t₁/₂ < 1 hour at pH 7). Stability improves in dry aprotic solvents (e.g., DMF, t₁/₂ > 48 hours at 25°C) .
- Thermal Degradation : TGA/DSC data indicate decomposition onset at 120°C, releasing SO₂ and HCl .
Application-Oriented Questions
Q. What role does this compound play in medicinal chemistry?
It serves as a key intermediate in synthesizing sulfonamide-based inhibitors. For example, coupling with aminopyridines yields analogs targeting carbonic anhydrase isoforms (IC₅₀ values < 50 nM in vitro) . Optimize reaction yields (>80%) by pre-activating the sulfonyl chloride with DIPEA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
